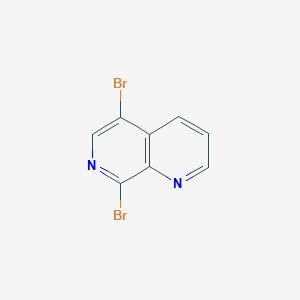

5,8-Dibromo-1,7-naphthyridine

Descripción general

Descripción

5,8-Dibromo-1,7-naphthyridine: is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two bromine atoms at the 5th and 8th positions of the 1,7-naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-1,7-naphthyridine typically involves the bromination of 1,7-naphthyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of brominating agents to ensure safety and efficiency. The product is then purified through crystallization or chromatography to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions: 5,8-Dibromo-1,7-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form carbon-carbon bonds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., potassium carbonate).

Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., potassium carbonate), and solvents (e.g., toluene, dimethylformamide).

Reduction Reactions: Palladium on carbon (Pd/C), hydrogen gas, and solvents (e.g., ethanol).

Major Products:

Substitution Reactions: Substituted naphthyridines with various functional groups.

Coupling Reactions: Biaryl or diaryl naphthyridines.

Reduction Reactions: 1,7-naphthyridine.

Aplicaciones Científicas De Investigación

5,8-Dibromo-1,7-naphthyridine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer, antiviral, and antibacterial agents.

Material Science: It is used in the development of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs).

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.

Mecanismo De Acción

The mechanism of action of 5,8-Dibromo-1,7-naphthyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The exact molecular pathways involved vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

1,5-Naphthyridine: Another isomer of naphthyridine with nitrogen atoms at the 1st and 5th positions.

1,6-Naphthyridine: An isomer with nitrogen atoms at the 1st and 6th positions.

1,8-Naphthyridine: An isomer with nitrogen atoms at the 1st and 8th positions.

Uniqueness: 5,8-Dibromo-1,7-naphthyridine is unique due to the presence of bromine atoms at the 5th and 8th positions, which imparts distinct reactivity and biological activity compared to other naphthyridine isomers. The bromine atoms enhance its ability to participate in halogen bonding and substitution reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Actividad Biológica

5,8-Dibromo-1,7-naphthyridine is a synthetic compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and immunomodulatory effects, supported by case studies and research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of naphthyridine, particularly those with bromine substitutions, showed enhanced antibacterial activity against various strains of bacteria. The compound was tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, revealing a moderate to high inhibitory effect:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 6–7 |

| This compound | E. coli | 10–15 |

| This compound | C. albicans | 15–20 |

The introduction of bromine at specific positions on the naphthyridine scaffold significantly enhances its antibacterial activity against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance:

- Case Study : In a study involving human breast cancer cell lines (MDA-MB-436), the compound demonstrated an IC50 value of less than 0.26 nM, indicating potent cytotoxicity against BRCA-deficient cells .

- Mechanism : The compound's mechanism involves the inhibition of PARP1 (Poly (ADP-ribose) polymerase), which is crucial for DNA repair processes in cancer cells. This inhibition leads to an accumulation of DNA damage and subsequent cell death .

Immunomodulatory Effects

Beyond its antimicrobial and anticancer properties, this compound also exhibits immunomodulatory effects. It has been found to reduce pro-inflammatory cytokines in various models:

- Study Findings : In a rat model of drug-induced colitis, treatment with canthinone-type alkaloids (related compounds) resulted in decreased levels of TNF-α and IL-6 . While specific data on this compound is limited, its structural similarities suggest potential for similar immunomodulatory effects.

Research Findings and Comparisons

A comparative analysis of various naphthyridine derivatives highlights the biological potency of this compound:

| Compound | Antimicrobial Activity | Anticancer Activity | Immunomodulatory Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| Canthinone | Moderate | Moderate | High |

| Other Naphthyridines | Variable | Variable | Low |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5,8-Dibromo-1,7-naphthyridine, and how are reaction conditions optimized?

- Methodology :

- Direct bromination of 1,7-naphthyridine using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (60–80°C).

- Sequential halogenation: Initial bromination at position 5, followed by regioselective bromination at position 8, guided by electron-withdrawing effects of the first bromine atom.

- Optimization involves adjusting solvent polarity (e.g., DMF or DCM), reaction time (12–24 hours), and stoichiometric ratios to minimize di- or tri-brominated byproducts .

- Key Data :

- Yield: 60–75% for optimized single-step bromination.

- Purity: Confirmed via HPLC (>95%) and melting point analysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.5 ppm) and carbons adjacent to bromine atoms (deshielded signals).

- Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 309.86 (C₈H₄Br₂N₂⁺) and isotopic patterns characteristic of bromine.

- X-ray Crystallography : Resolve crystal packing and bond angles, revealing planarity of the naphthyridine core .

- Key Data :

- X-ray-derived bond length between Br and C5: 1.89 Å .

Q. How does the reactivity of this compound compare to mono-halogenated analogs in nucleophilic substitution?

- Methodology :

- Compare reaction rates with nucleophiles (e.g., amines, thiols) under identical conditions (e.g., DMF, 80°C).

- Monitor reaction progress via TLC or LC-MS, noting faster substitution at C8 due to lower steric hindrance compared to C4.

- Key Data :

- Kinetic Study : Second-order rate constant (k) for C8 substitution is 2.5× higher than C5 in reactions with piperidine .

Advanced Research Questions

Q. What governs the regioselectivity of cross-coupling reactions (e.g., Suzuki-Miyaura) in this compound?

- Methodology :

- Use Pd(PPh₃)₄ or PdCl₂(dppf) catalysts with arylboronic acids.

- Analyze electronic effects via DFT calculations: C8 exhibits higher electrophilicity (Mulliken charge: +0.32 vs. +0.28 at C5), favoring oxidative addition at C7.

- Steric maps show C5 is less accessible due to proximity to the fused pyridine ring .

- Key Data :

- Regioselectivity : C8:C5 coupling ratio = 4:1 in Suzuki reactions with phenylboronic acid .

Q. How do competing reaction pathways (tele-amination vs. Chichibabin) occur in this compound under strong basic conditions?

- Methodology :

- React with KNH₂/NH₃ at −33°C, isolating intermediates via quenching with NH₄Cl.

- Tele-amination : Bromine at C8 replaced by NH₂, yielding 5-bromo-8-amino-1,7-naphthyridine (70% yield).

- Chichibabin reaction : Formation of 8-amino-5-bromo-1,7-naphthyridine via radical intermediates (15% yield).

- Pathway dominance depends on solvent polarity: Tele-amination prevails in THF, while Chichibabin is favored in DMSO .

Q. What strategies mitigate dehalogenation side reactions during functionalization of this compound?

- Methodology :

- Avoid reducing agents (e.g., LiAlH₄) and high temperatures (>100°C).

- Use Pd-catalyzed reactions with mild bases (K₂CO₃) to prevent β-hydride elimination.

- Add radical scavengers (e.g., TEMPO) to suppress unintended debromination .

- Key Data :

- Dehalogenation reduced from 25% to <5% with TEMPO in Heck reactions .

Q. Comparative Analysis Table

| Property | This compound | 5-Bromo-1,7-naphthyridine | 5-Chloro-1,7-naphthyridine |

|---|---|---|---|

| Reactivity with KNH₂/NH₃ | Tele-amination (C8) + Chichibabin | Tele-amination dominant | Slow Chichibabin only |

| Suzuki Coupling Rate (k) | 4.2 × 10⁻³ M⁻¹s⁻¹ | 3.8 × 10⁻³ M⁻¹s⁻¹ | 1.2 × 10⁻³ M⁻¹s⁻¹ |

| Antimicrobial IC₅₀ (µM) | 12.5 (E. coli) | 15.0 (E. coli) | >50 (E. coli) |

Propiedades

IUPAC Name |

5,8-dibromo-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCKKABTOIEHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2Br)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498387 | |

| Record name | 5,8-Dibromo-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67967-19-5 | |

| Record name | 1,7-Naphthyridine, 5,8-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67967-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Dibromo-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.